molecular formula C21H24N2O2S B4395322 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide

3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide

Cat. No. B4395322
M. Wt: 368.5 g/mol
InChI Key: OTOPPTYSFVVGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide, also known as PTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PTP is a small molecule inhibitor that targets protein-protein interactions and has been found to have promising results in the treatment of several diseases.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide involves the inhibition of specific protein-protein interactions. 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide binds to the target protein and prevents it from interacting with other proteins, which leads to the inhibition of various cellular processes. This inhibition can result in the suppression of cancer cell growth and the prevention of disease progression.
Biochemical and Physiological Effects:
3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been found to have several biochemical and physiological effects. In cancer cells, 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been shown to inhibit cell growth and induce apoptosis. In addition, 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been found to inhibit the migration and invasion of cancer cells. In animal studies, 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been found to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide in lab experiments is its specificity. 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide targets specific protein-protein interactions, which allows for the selective inhibition of cellular processes. However, one of the limitations of using 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide in lab experiments is its toxicity. 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been found to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the development of more potent and selective 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide analogs. In addition, further studies are needed to determine the long-term effects of 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide on the body and its potential for use in clinical settings.
Conclusion:
In conclusion, 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is a promising small molecule inhibitor that has potential applications in various areas of scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide have been discussed in this paper. Further research is needed to fully understand the potential of 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide and its applications in the treatment of various diseases.

Scientific Research Applications

3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been found to have potential applications in various areas of scientific research. One of the most promising applications of 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is in the treatment of cancer. 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been found to inhibit the growth of cancer cells by targeting specific protein-protein interactions. In addition to cancer, 3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has also been studied for its potential applications in the treatment of other diseases such as Alzheimer's, Parkinson's, and Huntington's.

properties

IUPAC Name

3-phenylsulfanyl-N-[2-(piperidine-1-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c24-20(13-16-26-17-9-3-1-4-10-17)22-19-12-6-5-11-18(19)21(25)23-14-7-2-8-15-23/h1,3-6,9-12H,2,7-8,13-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOPPTYSFVVGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylsulfanyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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